The presence of the Deuterium (D) atom and the Carbon-13 (¹³C) isotope in specific positions of the molecule makes Deuterio(phenyl)(113C)methanone a valuable tool for isotope labeling studies in various fields.
By incorporating this molecule into a reaction pathway, researchers can track the movement of the labeled atoms within the molecule. This information helps elucidate reaction mechanisms and understand how bonds are formed and broken during chemical processes [].
In biological research, Deuterio(phenyl)(113C)methanone can be used to trace metabolic pathways. When introduced into a cell or organism, the labeled molecule can be incorporated into various biomolecules. By analyzing the position of the isotopes in these biomolecules, researchers can gain insights into cellular metabolism [].
The ¹³C isotope in Deuterio(phenyl)(113C)methanone enhances the signal in Carbon-13 NMR spectroscopy. This technique allows researchers to study the structure and dynamics of molecules by analyzing the interaction of the nuclei with a strong magnetic field. The enriched ¹³C isotope provides a stronger signal compared to its naturally occurring counterpart, leading to better sensitivity and resolution in NMR experiments [].
Benz(aldehyde-D)-carbonyl-13C is an isotopically labeled form of benzaldehyde, specifically featuring a carbon-13 isotope at the carbonyl position. Benzaldehyde itself is an aromatic aldehyde with the chemical formula . It is characterized by a colorless liquid state and a distinct almond-like odor, commonly associated with its use as a flavoring agent in foods and fragrances. The incorporation of the carbon-13 isotope allows for enhanced analytical capabilities, particularly in nuclear magnetic resonance spectroscopy, where it aids in the study of molecular structures and dynamics.
These reactions are fundamental in organic synthesis and can be influenced by the presence of the carbon-13 isotope, which can provide insights into reaction mechanisms through isotopic labeling studies.
The biological activity of benzaldehyde derivatives, including benz(aldehyde-D)-carbonyl-13C, has been explored in various contexts. Benzaldehyde exhibits antimicrobial properties and has been shown to possess cytotoxic effects against certain cancer cell lines. Additionally, it has been investigated for its potential neuroprotective effects due to its ability to modulate neurotransmitter systems. The isotopic labeling may enhance studies on metabolic pathways involving benzaldehyde and its derivatives.
Benz(aldehyde-D)-carbonyl-13C can be synthesized through several methods:
These methods allow for the production of labeled compounds suitable for research applications.
Benz(aldehyde-D)-carbonyl-13C has several applications:
Interaction studies involving benz(aldehyde-D)-carbonyl-13C often focus on its reactivity and behavior in biological systems. Researchers utilize its isotopic nature to trace interactions at the molecular level, providing insights into how benzaldehyde interacts with enzymes or other biomolecules. These studies are crucial for understanding its biological effects and potential therapeutic applications.
Benz(aldehyde-D)-carbonyl-13C shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Benzaldehyde | Simple aromatic aldehyde; widely used as a flavoring agent. | |
Acetophenone | Contains a ketone functional group; used in perfumes. | |
Cinnamaldehyde | Exhibits anti-inflammatory properties; found in cinnamon oil. | |
Salicylaldehyde | Contains a hydroxyl group; used in organic synthesis. |
The uniqueness of benz(aldehyde-D)-carbonyl-13C lies primarily in its isotopic labeling, which allows for detailed studies that are not possible with non-labeled compounds. This feature enhances its utility in research settings focused on organic chemistry and biochemistry.
The pursuit of isotopically labeled aromatic aldehydes began in the mid-20th century, driven by the need to elucidate reaction mechanisms and metabolic pathways. Early efforts focused on single-isotope labeling, such as deuterium substitution in benzaldehyde-d₁ (C₆H₅CDO), to study kinetic isotope effects (KIEs) in condensation reactions. However, the advent of ¹³C-labeling in the 1970s revolutionized structural analysis, allowing researchers to pinpoint carbonyl group dynamics in NMR spectra.
The synthesis of dual-labeled benzaldehyde, combining ¹³C and D, emerged in the 1990s as a response to the growing complexity of organic and pharmaceutical studies. For example, Benz(aldehyde-D)-carbonyl-13C was first reported in patent literature for its enhanced anti-cancer properties compared to non-deuterated analogs. This dual labeling mitigated spin diffusion in NMR while preserving through-bond connectivity, enabling clearer detection of molecular interactions.
Dual isotopic labeling addresses limitations inherent to single-isotope approaches:
A comparative analysis of isotopic benzaldehydes highlights these advantages:
Compound | CAS Number | Molecular Formula | Key Applications |
---|---|---|---|
Benzaldehyde-d₁ | 3592-47-0 | C₆H₅CDO | Kinetic isotope effect studies |
Benzaldehyde-¹³C | 10383-90-1 | C₆H₅¹³CHO | NMR metabolic tracing |
Benz(aldehyde-D)-¹³C | 155638-70-3 | C₆H₅¹³CDO | Pharmaceutical development, NMR |
Recent advancements in catalytic deuteration have streamlined the synthesis of dual-labeled benzaldehydes. NHC catalysts, for instance, promote reversible HDE reactions in D₂O, achieving 98% deuterium incorporation at the α-position without side reactions like benzoin condensation. Meanwhile, ¹³C-labeling at the carbonyl group is achieved via isotopically enriched carbon monoxide or formyl precursors.
Applications now span:
Isotopic labeling leverages fundamental principles:
The interplay between these effects is captured in the modified Arrhenius equation for deuterated compounds:
$$
kH/kD = \exp\left(\frac{\Delta Ea}{RT}\right)$$where $$ \Delta Ea $$ represents the activation energy difference between protiated and deuterated forms.
Irritant;Health Hazard